molecular formula C12H15N B13121355 Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13121355
M. Wt: 173.25 g/mol
InChI Key: OFYVIGTWSQPCLF-RYUDHWBXSA-N
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Description

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a p-tolyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the azabicyclohexane core followed by the introduction of the p-tolyl group. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the p-tolyl group.

    Substitution: The p-tolyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups to the p-tolyl moiety.

Scientific Research Applications

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including interactions with biological targets such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane include other azabicyclohexane derivatives and bicyclic compounds with different substituents. Examples include:

  • Rel-(1R,5R)-1-(phenyl)-3-azabicyclo[3.1.0]hexane
  • Rel-(1R,5R)-1-(methyl)-3-azabicyclo[3.1.0]hexane

Uniqueness

Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[310]hexane is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12-/m0/s1

InChI Key

OFYVIGTWSQPCLF-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]23C[C@H]2CNC3

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3

Origin of Product

United States

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